molecular formula C12H11BO2 B071097 Acenaphthene-5-boronic acid CAS No. 183158-33-0

Acenaphthene-5-boronic acid

Cat. No. B071097
Key on ui cas rn: 183158-33-0
M. Wt: 198.03 g/mol
InChI Key: RBYUCFIZMNKDGX-UHFFFAOYSA-N
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Patent
US07504526B2

Procedure details

Commercially available 5-bromo acenaphthene in an amount of 11.7 g was dissolved into a mixed solution of dehydrated toluene in an amount 50 milliliter and dehydrated ether in an amount of 50 milliliter, and the resultant solution was cooled down to −40° C. under an atmosphere of argon gas. Thirty five milliliter of 1.6M-normal butyllithium hexane solution was dripped into the resultant solution, followed by elevating the temperature up to −10° C. Two hours later, the resultant solution was cooled down to −70° C. and further, another solution prepared by dissolving triisopropoxyborane in an amount of 35 milliliter into 50 milliliter of ether was dripped into the solution. After stirring the resultant solution for 3 hours at the temperature of −70° C., it was left standing for one night. After the night, the resultant solution was acidified in a dilute hydrochloric acid of 10% by weight and an organic layer was extracted with the use of toluene. Washing with the use of both dilute hydrochloric acid and a saturated sodium chloride solution, the organic layer was dried with anhydrous sodium sulfate, and the organic solvent was distillated by means of an evaporator. Crystallizing the residues with the use of toluene/hexane, 4.5 g of 5-acenaphthene boronic acid was obtained (yield: 45%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
normal butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:12]2[C:13]3[C:5]([CH2:6][CH2:7][C:8]=3[CH:9]=[CH:10][CH:11]=2)=[CH:4][CH:3]=1.CCCCCC.C([Li])CCC.C([O:28][B:29](OC(C)C)[O:30]C(C)C)(C)C.Cl>C1(C)C=CC=CC=1.CCOCC>[CH2:7]1[C:8]2=[C:13]3[C:12](=[CH:11][CH:10]=[CH:9]2)[C:2]([B:29]([OH:30])[OH:28])=[CH:3][CH:4]=[C:5]3[CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2CCC=3C=CC=C1C32
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
normal butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
up to −10° C
CUSTOM
Type
CUSTOM
Details
further, another solution prepared
WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
standing for one night
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted with the use of toluene
WASH
Type
WASH
Details
Washing with the use of both dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, the organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic solvent was distillated by means of an evaporator
CUSTOM
Type
CUSTOM
Details
Crystallizing the residues with the use of toluene/hexane

Outcomes

Product
Name
Type
product
Smiles
C1CC2=CC=C(C3=CC=CC1=C23)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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